N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide
Description
This compound is a hybrid heterocyclic molecule featuring three distinct pharmacophores:
- 4-Chlorobenzo[d]thiazol-2-yl group: Enhances lipophilicity and may contribute to antimicrobial or antitumor activity via interactions with biological targets like kinases or DNA .
- 1H-pyrazol-1-yl ethyl side chain: Introduces hydrogen-bonding capacity and modulates solubility.
Its structural complexity aligns with trends in modern drug discovery, where hybrid molecules aim to synergize multiple pharmacodynamic properties.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4OS2/c18-12-4-1-5-13-15(12)20-17(25-13)22(10-9-21-8-3-7-19-21)16(23)14-6-2-11-24-14/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIBLHVEBHULHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)N(CCN3C=CC=N3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Benzothiazole Moieties
Compound A : N-(Benzo[d]thiazol-2-yl)-2-(2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide
- Key Differences :
- Replaces thiophene with coumarin-benzimidazole hybrids.
- Lacks the pyrazole-ethyl side chain.
- Pharmacokinetic Insight : The absence of a pyrazole group may reduce metabolic stability compared to the target compound.
Compound B : N-(2-(4-(1H-pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide
- Key Differences :
- Sulfamide linker instead of thiophene-carboxamide.
- Pyridine substituent instead of benzothiazole.
- Synthetic Pathway : Synthesized via SNAr reaction, highlighting reactivity differences compared to the target compound’s likely amide coupling or nucleophilic substitution routes.
Pyrazole-Containing Derivatives
Compound C : (S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide
- Key Differences :
- Difluoromethyl pyrazole substituents enhance metabolic resistance.
- Includes indazole and acetylene groups, increasing steric bulk.
- Activity : Optimized for kinase inhibition (e.g., JAK/STAT pathways), suggesting the target compound’s pyrazole-ethyl group could similarly enhance selectivity for enzymatic targets.
Triazole-Thione Hybrids
Compound D: (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
- Key Differences :
- Triazole-thione core instead of benzothiazole-thiophene.
- Chlorophenyl groups dominate hydrophobicity.
- Structural Insights : Hydrogen-bonded hexamers in crystal structure (via N–H···S/O interactions) suggest the target compound may exhibit similar crystallinity, impacting formulation stability.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Pharmacophoric Features
| Feature | Target Compound | Compound A | Compound C |
|---|---|---|---|
| Aromatic Heterocycles | Thiophene, benzothiazole | Coumarin, benzimidazole | Pyrazole, indazole |
| Halogen Substituents | 4-Cl | None | 4-Cl, difluoro |
| Hydrogen-Bonding Groups | Pyrazole N, carboxamide | Acetamide, coumarin O | Acetamide, hydroxyl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
